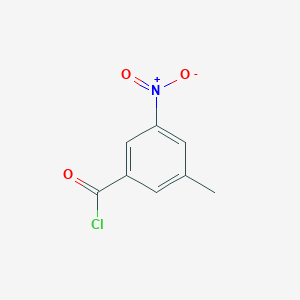
3-Methyl-5-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitrobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1. Pharmaceutical Synthesis
3-Methyl-5-nitrobenzoyl chloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an acylating agent in the formation of amides and other derivatives. For instance, it has been used to synthesize:
- Benzophenone Derivatives : These compounds are crucial in UV filters and photoprotective agents.
- Substituted Benzamides : They are important in drug development due to their biological activity against various targets .
2. Agrochemical Development
The compound is also significant in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify aromatic systems allows for the development of novel compounds with enhanced efficacy and selectivity against pests.
Case Study 1: Synthesis of Benzamide Derivatives
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzamide derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against cancer cell lines, showcasing the compound's potential in anticancer drug development .
Case Study 2: Development of Novel Inhibitors
Another study focused on synthesizing acrylamide analogues as inhibitors of BCR-ABL kinase, where this compound was used to create specific functional groups necessary for biological activity. The resulting compounds showed significant inhibitory effects, indicating the compound's utility in medicinal chemistry .
Data Table: Summary of Key Applications
Eigenschaften
CAS-Nummer |
100249-20-5 |
|---|---|
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
3-methyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
RXKPUZLHKIIVSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Synonyme |
Benzoyl chloride, 3-methyl-5-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















